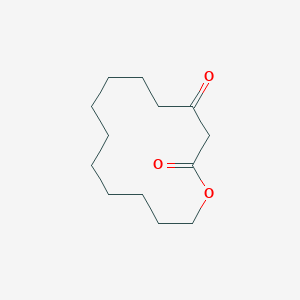
1-Oxacyclotetradecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxacyclotetradecane-2,4-dione is a chemical compound with a unique structure that includes a 14-membered ring containing an oxygen atom and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxacyclotetradecane-2,4-dione typically involves cyclization reactions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This allows for the efficient production of the compound in larger quantities while maintaining control over reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxacyclotetradecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Oxacyclotetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Oxacyclotetradecane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar ring structure but different functional groups.
Clarithromycin: Another macrolide antibiotic, structurally related to erythromycin but with additional modifications.
Uniqueness
1-Oxacyclotetradecane-2,4-dione is unique due to its specific ring size and the presence of two ketone groups. This distinguishes it from other compounds with similar ring structures but different functional groups, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85920-71-4 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
oxacyclotetradecane-2,4-dione |
InChI |
InChI=1S/C13H22O3/c14-12-9-7-5-3-1-2-4-6-8-10-16-13(15)11-12/h1-11H2 |
InChI-Schlüssel |
DSMOQRAVYHIRLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCOC(=O)CC(=O)CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


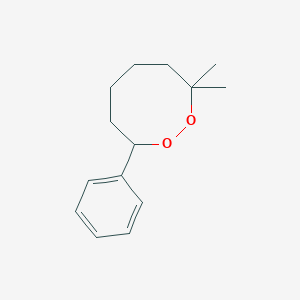
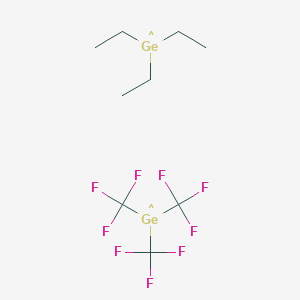
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
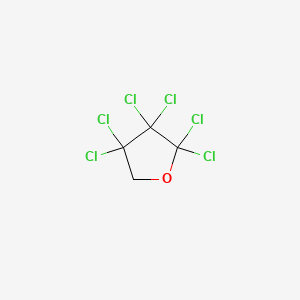
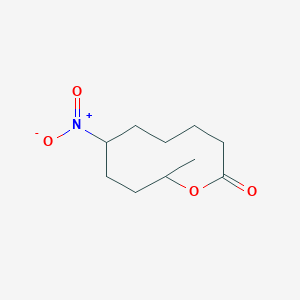
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
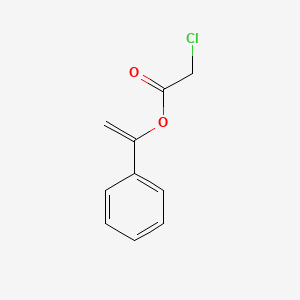
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
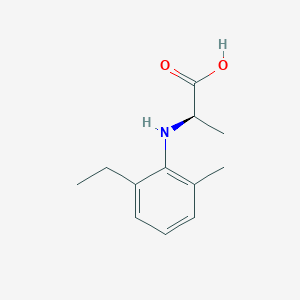
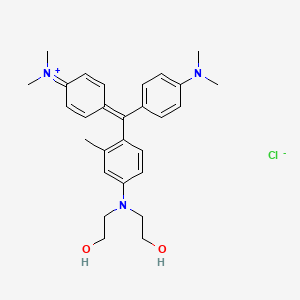
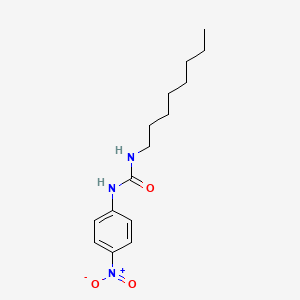
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
